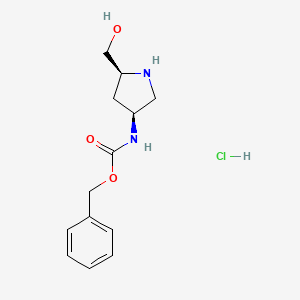

(2s,4s)-2-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

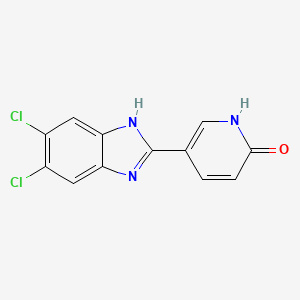

(2S,4S)-2-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride, commonly known as CBZ-HMP, is a synthetic amino acid derivative of pyrrolidine. It is widely used in scientific research, particularly in the fields of biochemistry and pharmacology, due to its ability to modulate various biological activities. CBZ-HMP has a variety of biochemical and physiological effects on cells, and its use in laboratory experiments has numerous advantages and limitations. Finally, we will discuss some potential future directions for research involving CBZ-HMP.

科学的研究の応用

Precursor Synthesis for Radiolabeled Tracers

The compound is used in the synthesis of radiolabeled tracers, specifically (2S,4S)4– [18F]FPArg . This tracer is expected to provide a powerful imaging method for the diagnosis and treatment of clinical tumors . The synthesis and radiolabeling yield of this tracer have been improved by adjusting the sequence of the synthetic steps .

Glioma Imaging

(2S,4S)4– [18F]FPArg, synthesized using “(2s,4s)-2-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride” as a precursor, has been applied in glioma imaging . The tracer can penetrate the blood-brain barrier and image gliomas with high contrast . This makes it a promising tool for the diagnosis and efficacy evaluation of clinical glioma .

Tumor Cell Growth and Reproduction

Amino acids, including (2S,4S)4– [18F]FPArg, are the second largest source of energy for tumor cell growth and reproduction . They are taken up by tumor cells and tissues, which express amino acid transporters abnormally .

Chiral Separation

Chiral separation is a crucial topic for effectively utilizing superfluous racemates synthesized by chemical means and satisfying the growing requirements for producing enantiopure chiral compounds . Although not directly mentioned, it’s plausible that “(2s,4s)-2-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride”, being a chiral compound, could be involved in such research.

作用機序

Target of Action

The primary target of (2s,4s)-2-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride is Factor B . Factor B is a positive regulator of the alternative complement pathway, where it activates C3 convertase and subsequently C5 convertase .

Mode of Action

The compound interacts with its target, Factor B, by binding to it . This binding regulates the cleavage of C3, the generation of downstream effectors, and the amplification of the terminal pathway .

Biochemical Pathways

The compound affects the alternative complement pathway . This pathway is of particular importance in conditions like paroxysmal nocturnal hemoglobinuria (PNH), where one of the disease hallmarks is the mutation of the PIGA gene . Due to this mutation, all progeny erythrocytes lack the glycosyl phosphatidylinositol–anchored proteins that normally protect blood cells against the alternative complement pathway .

Pharmacokinetics

The pharmacokinetics of (2s,4s)-2-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride have been studied in both healthy volunteers and in patients with PNH, with and without concurrent anti-C5 treatment . The pharmacokinetics of the compound are similar in Japanese and White healthy volunteers .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of both terminal complement-mediated intravascular hemolysis and complement 3-mediated extravascular hemolysis . This results in a reduction of the symptoms associated with conditions like PNH .

特性

IUPAC Name |

benzyl N-[(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3.ClH/c16-8-12-6-11(7-14-12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVANPPTBNGFRW-FXMYHANSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1CO)NC(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1CO)NC(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2s,4s)-2-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethylbenzamide](/img/structure/B2755761.png)

![1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2755765.png)

![(E)-N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2755766.png)

![3-[(5-Bromo-3-fluoropyridin-2-yl)oxy]piperidin-2-one](/img/structure/B2755772.png)

![N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline](/img/structure/B2755773.png)

![2,2,2-trichloro-1-{4-[2-fluoro-4-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2755774.png)

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2755779.png)

![6-(6-((2-(sec-butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B2755781.png)